Cas no 391885-59-9 (N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide)

N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide structure
391885-59-9 structure
Product Name:N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide
CAS No:391885-59-9
MF:C20H21ClN4O4S
MW:448.923142194748
CID:6006977
PubChem ID:9622904
Update Time:2025-07-15

N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide
    • (E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
    • Glycine, N-[4-(1-pyrrolidinylsulfonyl)benzoyl]-, [(2-chlorophenyl)methylene]hydrazide (9CI)
    • N-({N'-[(1E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide
    • AKOS024578527
    • SMR000237660
    • CHEMBL3213684
    • F0474-0740
    • N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
    • 391885-59-9
    • MLS000697228
    • Inchi: 1S/C20H21ClN4O4S/c21-18-6-2-1-5-16(18)13-23-24-19(26)14-22-20(27)15-7-9-17(10-8-15)30(28,29)25-11-3-4-12-25/h1-2,5-10,13H,3-4,11-12,14H2,(H,22,27)(H,24,26)
    • InChI Key: KRJBUTNEBSOVTL-UHFFFAOYSA-N
    • SMILES: C(NN=CC1=CC=CC=C1Cl)(=O)CNC(=O)C1=CC=C(S(N2CCCC2)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 448.0972040g/mol
  • Monoisotopic Mass: 448.0972040g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 726
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 116Ų

Experimental Properties

  • Density: 1.41±0.1 g/cm3(Predicted)
  • pka: 11.76±0.46(Predicted)

N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide Pricemore >>

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Additional information on N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide

Professional Introduction to N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide (CAS No. 391885-59-9)

N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 391885-59-9, represents a novel molecular entity with a complex structural framework that includes multiple functional groups, making it a subject of extensive research and development. The structural composition of this molecule, characterized by its benzamide core, pyrrolidine sulfonamide moiety, and chlorophenyl substituent, positions it as a promising candidate for further exploration in drug discovery and therapeutic applications.

The benzamide moiety is a well-documented pharmacophore in medicinal chemistry, known for its role in modulating various biological pathways. In particular, the incorporation of the benzamide group into the molecular structure of N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide suggests potential interactions with biological targets such as enzymes and receptors. This has led to its investigation as a lead compound in the development of new therapeutic agents targeting conditions ranging from inflammatory disorders to neurological diseases.

The pyrrolidine-1-sulfonyl group further enhances the pharmacological profile of this compound by introducing a sulfonamide functionality, which is known to exhibit strong binding affinity to biological targets. Sulfonamides have been widely used in the development of antibiotics, diuretics, and anti-inflammatory drugs, underscoring their therapeutic significance. The presence of this group in N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide may contribute to its ability to interact with specific enzymes or receptors involved in disease pathogenesis.

The 2-chlorophenyl substituent is another critical feature of this molecule that influences its biological activity. Chlorophenyl groups are often incorporated into drug molecules due to their ability to enhance binding affinity and metabolic stability. In this context, the 2-chlorophenyl moiety in N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide may play a crucial role in modulating the compound's interaction with biological targets and improving its overall pharmacokinetic properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the potential biological activity of N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide. These studies have highlighted the compound's potential as an inhibitor of key enzymes involved in inflammatory pathways. For instance, preliminary computational analyses suggest that this molecule may interact with cyclooxygenase (COX) enzymes, which are central mediators of inflammation. By inhibiting COX enzymes, this compound could potentially reduce inflammation and pain associated with various inflammatory diseases.

In addition to its anti-inflammatory potential, N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide has also been explored for its possible neuroprotective effects. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the aggregation of misfolded proteins and oxidative stress. The structural features of this compound, particularly the benzamide and pyrrolidine sulfonamide moieties, suggest that it may interfere with protein aggregation and mitigate oxidative damage. These properties make it an attractive candidate for further investigation as a potential therapy for neurodegenerative disorders.

The synthesis of N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves complex reaction sequences that require precise control over reaction conditions to ensure high yield and purity. Researchers have employed advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenation to construct the intricate molecular framework of this compound. These synthetic strategies not only highlight the expertise of the research team but also pave the way for scalable production methods.

Evaluation of the pharmacokinetic properties of N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide is essential for determining its suitability as a therapeutic agent. Studies have focused on assessing its solubility, stability, absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of multiple functional groups influences these properties significantly. For example, the polar nature of the benzamide and pyrrolidine sulfonamide moieties enhances water solubility, which is favorable for oral administration. However, these polar groups also make the molecule susceptible to metabolic degradation by enzymes such as cytochrome P450 (CYP450).

Preclinical studies have provided valuable insights into the safety and efficacy profile of N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide. Animal models have been used to evaluate its pharmacological effects across various disease models. Initial findings suggest that this compound exhibits significant anti-inflammatory activity without causing notable side effects at therapeutic doses. These results are encouraging and warrant further investigation in human clinical trials.

The future direction of research on N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide includes optimizing its chemical structure to enhance its pharmacological properties further. Structural modifications aimed at improving solubility, reducing metabolic clearance rates, and increasing target specificity are being explored. Additionally, exploring novel drug delivery systems such as nanoparticles or liposomes may enhance the bioavailability and therapeutic efficacy of this compound.

In conclusion, N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide (CAS No.391885-59-9) is a promising pharmaceutical entity with significant potential in treating various diseases. Its complex structural features contribute to its multifaceted biological activity, making it an attractive candidate for further development. Ongoing research efforts are focused on elucidating its mechanisms of action, optimizing its pharmacokinetic properties, and advancing it towards clinical application.

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